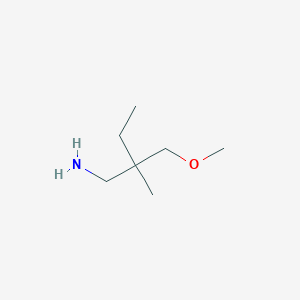
2-(Aminomethyl)-1-methoxy-2-methylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-1-methoxy-2-methylbutane is an organic compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a methoxy-substituted butane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-methoxy-2-methylbutane can be achieved through several methods. One common approach involves the alkylation of 2-methyl-2-butanol with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.
Another method involves the reductive amination of 2-methyl-2-butanone with formaldehyde and ammonia in the presence of a reducing agent such as sodium borohydride. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
2-(Aminomethyl)-1-methoxy-2-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and derivatives.
科学研究应用
2-(Aminomethyl)-1-methoxy-2-methylbutane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
作用机制
The mechanism of action of 2-(Aminomethyl)-1-methoxy-2-methylbutane involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. In biochemical assays, the compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.
相似化合物的比较
Similar Compounds
- 2-(Aminomethyl)-1-methoxy-2-methylpropane
- 2-(Aminomethyl)-1-methoxy-2-methylpentane
- 2-(Aminomethyl)-1-methoxy-2-methylhexane
Uniqueness
2-(Aminomethyl)-1-methoxy-2-methylbutane is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. The presence of both aminomethyl and methoxy groups allows for versatile chemical modifications and applications in various fields. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and industrial processes.
生物活性
2-(Aminomethyl)-1-methoxy-2-methylbutane is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₉N₁O |
| Molecular Weight | 129.24 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C(CN)OC |
Synthesis Methods
The synthesis of this compound typically involves the reductive amination of ketones or aldehydes with amines in the presence of reducing agents such as sodium cyanoborohydride.
The biological activity of this compound can be attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways related to inflammation and cell proliferation.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Studies show that it may reduce inflammation by modulating cytokine expression.
- Neuroprotective Properties : Preliminary data suggest potential neuroprotective effects, possibly through antioxidant mechanisms.
Case Studies and Research Findings
- Anti-inflammatory Studies : In vitro studies demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophage cells. This suggests its potential use in treating inflammatory diseases.
- Neuroprotection in Animal Models : In a controlled study involving mice subjected to oxidative stress, administration of the compound resulted in decreased neuronal apoptosis and improved cognitive function compared to control groups. These findings indicate its potential for therapeutic use in neurodegenerative conditions.
- Toxicity Assessments : Toxicological evaluations have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects, making it a candidate for further clinical development.
属性
分子式 |
C7H17NO |
|---|---|
分子量 |
131.22 g/mol |
IUPAC 名称 |
2-(methoxymethyl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-4-7(2,5-8)6-9-3/h4-6,8H2,1-3H3 |
InChI 键 |
HQYVBKNCJCUZIY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CN)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















